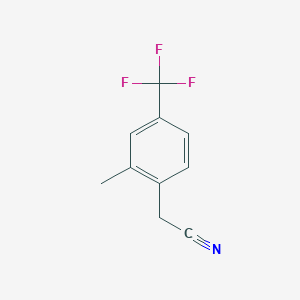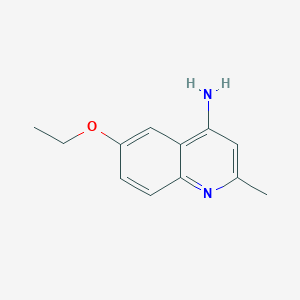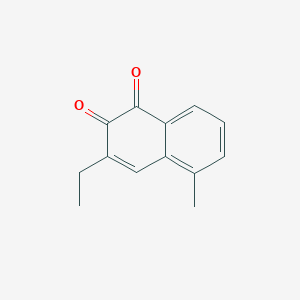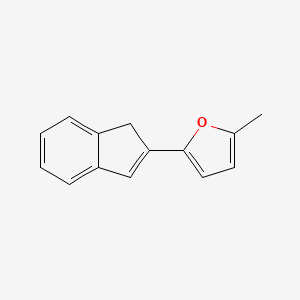
5-Methyl-4-nitro-1H-indole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-nitro-1H-indole-2-carbaldehyde: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitro group at the 4-position, a methyl group at the 5-position, and an aldehyde group at the 2-position of the indole ring, making it a unique and valuable molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde typically involves the nitration of 5-methylindole followed by formylation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step can be carried out using Vilsmeier-Haack reaction, which involves the reaction of the nitrated indole with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2/Pd-C, Fe/HCl
Substitution: Halogens, nitric acid, sulfuric acid
Major Products:
Oxidation: 5-Methyl-4-nitro-1H-indole-2-carboxylic acid
Reduction: 5-Methyl-4-amino-1H-indole-2-carbaldehyde
Substitution: Various halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for constructing diverse chemical entities .
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets. They are investigated for their antimicrobial, antiviral, and anticancer properties .
Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its structural features allow it to bind to multiple receptors, making it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparación Con Compuestos Similares
- 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
- Indole-3-carbaldehyde
- 5-Methylindole
Comparison: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde has a fluorine atom instead of a hydrogen atom at the 2-position, which can significantly alter its chemical properties and biological interactions .
Propiedades
Número CAS |
61149-55-1 |
|---|---|
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5-methyl-4-nitro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-9-8(10(6)12(14)15)4-7(5-13)11-9/h2-5,11H,1H3 |
Clave InChI |
QUFSOXIVRDBLCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)NC(=C2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)


![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)

![8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B15069613.png)



![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)

![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
